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Compound of Interest

Compound Name: GSK503

Cat. No.: B15586943

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and biological activity of GSK503, a potent and specific inhibitor of the Enhancer of Zeste
Homolog 2 (EZH2) methyltransferase. This document is intended for researchers, scientists,
and drug development professionals interested in the therapeutic potential of targeting EZH2 in
various disease contexts, particularly in oncology.

Molecular Structure and Physicochemical
Properties

GSKb503 is a synthetic, small molecule inhibitor of EZH2. Its fundamental properties are
summarized below.

Chemical Identifiers
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Identifier Value

N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-
yl)methyl)-1-isopropyl-3-methyl-6-(6-(4-

IUPAC Name i ) o i
methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-
carboxamide

Molecular Formula C31H3s8N6O2
CC1=CC(=C(C(=0O)N1)CNC(=0)C2=C3C(=CN(

Canonical SMILES C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)
c(c)c)e)c

Property Value

Molecular Weight 526.7 g/mol

Form Solid

- Water: up to 5 mM- DMSO: up to 25 mM-

Solubility
Ethanol: up to 50 mM

Biological Activity and Mechanism of Action

GSK503 is a highly potent and specific inhibitor of the EZH2 methyltransferase, a key
component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation
of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark that leads to the silencing
of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene
silencing and tumor progression.

GSK503's mechanism of action involves the competitive inhibition of the S-adenosyl-L-
methionine (SAM) binding site of EZH2, thereby preventing the transfer of a methyl group to
H3K27. This leads to a global reduction in H3K27me3 levels and the reactivation of tumor
suppressor genes.

In Vitro Potency and Selectivity
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The inhibitory activity of GSK503 against EZH2 and its selectivity over other
methyltransferases have been characterized in various studies.

Target ICs0 Ki Notes

Potent inhibition of

EZH2 8 nM[1] 3nM wild-type and mutant
EZH2.[2]
Demonstrates

EZH1 633 nM - selectivity for EZH2
over EZH1.

GSK503 exhibits high selectivity, being at least 4000-fold more selective for EZH2 over a panel
of 20 other human methyltransferases. It is also highly selective against a range of human
histone deacetylases, GPCRs, kinases, and ion channels.

Cellular Activity

GSK503 has been shown to reduce cellular H3K27me3 levels and inhibit the growth of various
cancer cell lines, particularly those of hematological origin. It has demonstrated efficacy in
inhibiting the growth of diffuse large B-cell ymphoma (DLBCL) cells.[2]

Signaling Pathway

GSK503 targets the EZH2-mediated signaling pathway, which plays a critical role in cancer
development. The following diagram illustrates the core mechanism of EZH2 and the point of
intervention by GSK503.
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EZH2 Signaling Pathway and GSK503 Inhibition
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Caption: EZH2 Signaling Pathway and GSK503 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate
the activity of GSK503.

Western Blot for H3K27me3 Levels

Objective: To determine the effect of GSK503 on the global levels of tri-methylated histone H3
at lysine 27.
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Methodology:

Cell Culture and Treatment: Plate cancer cells (e.g., WSU-DLCL?2) at an appropriate density
and allow them to adhere overnight. Treat cells with GSK503 at a range of concentrations
(e.g., 10 nM to 10 uM) and a vehicle control (DMSO) for 72 hours.[3]

Histone Extraction: Harvest cells and perform histone extraction using an acid extraction
method or a commercial kit to enrich for nuclear proteins.[4]

Protein Quantification: Determine the protein concentration of the histone extracts using a
BCA or Bradford assay.[4]

Sample Preparation: Mix 15-20 pg of histone extract with Laemmli sample buffer and boil at
95-100°C for 5-10 minutes.[4]

Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel and run until adequate
separation is achieved.[4]

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2
pum pore size is recommended for histones).[5]

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5%
BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4]

Primary Antibody Incubation: Incubate the membrane with a primary antibody against
H3K27me3 (e.g., 1:1000 dilution) and a loading control such as total Histone H3 (e.g.,
1:5000 dilution) overnight at 4°C.[6]

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and
image the signal.[4]

Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total
Histone H3 signal.[3]
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Cell Viability (MTT) Assay

Objective: To assess the effect of GSK503 on cancer cell proliferation and viability.

Methodology:

Cell Seeding: Seed cancer cells (e.g., DLBCL cell lines) in a 96-well plate at a density that
allows for logarithmic growth throughout the experiment (e.g., 5,000 cells/well).[3]

Compound Treatment: After allowing cells to adhere (if applicable), treat them with a serial
dilution of GSK503 (e.g., 1 nM to 100 uM) and a vehicle control.[3]

Incubation: Incubate the plates for the desired duration (e.g., 7 days), replenishing the
medium with the compound every 3-4 days.[3]

MTT Addition: Add 10-20 pL of MTT solution (final concentration 0.5 mg/mL) to each well and
incubate for 4 hours at 37°C.[3]

Formazan Solubilization: Carefully remove the medium and add 150 pL of a solubilization
solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at
570 nm using a plate reader.[3]

Data Analysis: Normalize the absorbance values to the vehicle control and plot the results
against the log of the inhibitor concentration to calculate the ICso value.[3]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of GSK503 in a preclinical animal model.

Methodology:

Cell Preparation and Implantation: Subcutaneously inject a suspension of cancer cells (e.g.,
SUDHL4 or SUDHLG6) into the flank of immunodeficient mice (e.g., SCID mice).[2]

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
Treatment can begin when tumors reach a specified size (e.g., 100-150 mm?).[7]
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e Drug Administration: Administer GSK503 intraperitoneally (i.p.) at a specified dose and
schedule (e.g., 150 mg/kg daily).[2] A vehicle control group should be included.

» Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per
week. Monitor the animals for any signs of toxicity.[7]

o Study Endpoint and Analysis: The study can be terminated when tumors in the control group
reach a predetermined size. At the endpoint, tumors can be excised for further analysis (e.g.,
Western blot for H3K27me3).[8]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of
GSK503.
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Experimental Workflow for GSK503 Evaluation
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Caption: A typical experimental workflow for evaluating GSK503.
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This guide provides a foundational understanding of GSK503 for researchers in the field of
epigenetics and cancer drug discovery. The provided data and protocols should serve as a
valuable resource for designing and conducting further investigations into the therapeutic
potential of this promising EZH2 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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